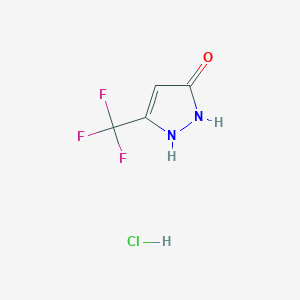

3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride

Übersicht

Beschreibung

3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride is a chemical compound known for its unique structure and properties. It belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of a trifluoromethyl group and a hydroxyl group in its structure makes it a compound of interest in various fields of research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride typically involves the cyclization of appropriate precursors. The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block for Heterocycles

- This compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, allows chemists to create diverse derivatives tailored for specific applications.

Synthetic Methods

- The synthesis of 3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride typically involves cyclization reactions using precursors like trifluoroacetyl derivatives and hydrazines. Techniques such as microwave-assisted synthesis and continuous flow methods have been explored to enhance efficiency and yield .

| Synthetic Method | Description |

|---|---|

| Cyclization | Involves the reaction of hydrazines with trifluoroacetyl derivatives. |

| Microwave-assisted synthesis | Reduces reaction times while improving yields. |

| Continuous flow synthesis | Allows for better control over reaction conditions and scalability. |

Biological Research Applications

Potential Biological Activities

- Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. These activities are of interest in the development of new therapeutic agents .

Mechanism of Action

- The trifluoromethyl group enhances the compound's interaction with biological targets by increasing its lipophilicity, allowing it to effectively bind to hydrophobic pockets in enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions.

Pharmaceutical Development

Intermediate in Drug Synthesis

- The compound is being studied as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting various diseases. Its unique properties make it suitable for developing novel therapeutic agents .

Case Studies

- A notable application includes its use in synthesizing herbicides like pyroxasulfone. This highlights its importance in agrochemical formulations where effective weed control is essential .

Industrial Applications

Agrochemicals Production

- Beyond pharmaceuticals, this compound is utilized in the production of agrochemicals. Its role as an intermediate in herbicide synthesis underscores its significance in agricultural chemistry .

Research Insights and Future Directions

Recent studies emphasize the need for efficient synthetic routes that minimize environmental impact while maximizing yield and selectivity. Innovative methods such as one-pot reactions and regioselective syntheses are being developed to streamline the production process of this compound and its derivatives .

Wirkmechanismus

The mechanism of action of 3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing its interaction with biological targets . These interactions can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol

- 2-Methyl-5-trifluoromethyl-2H-pyrazol-3-ol

Uniqueness

3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride is unique due to the specific positioning of its trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties.

Biologische Aktivität

3-(Trifluoromethyl)-1H-pyrazol-5-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

The chemical structure of this compound includes a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The compound is often synthesized through various methods, including microwave-assisted reactions that yield high purity and selectivity .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : The compound has shown significant radical-scavenging activity comparable to established antioxidants like Trolox and Edaravone (EDA) in various assays, including ABTS and FRAP tests .

- Enzyme Inhibition : It has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .

- Antimicrobial Activity : Some studies have reported antimicrobial properties against various bacterial strains, with minimal inhibitory concentration (MIC) values indicating potent activity .

The mechanisms through which this compound exerts its effects are multifaceted:

- Antioxidant Mechanism : The presence of the trifluoromethyl group enhances the compound's ability to donate electrons and stabilize free radicals, thereby reducing oxidative stress in cells .

- Enzyme Interaction : The compound's structure allows it to bind effectively to the active sites of enzymes like AChE, inhibiting their activity and thereby influencing neurotransmitter levels in the brain .

- Cellular Signaling Modulation : It may alter cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its neuroprotective effects .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Neuroprotective Effects : In vitro studies demonstrated that this compound protects neuronal cells from oxidative damage by scavenging reactive oxygen species (ROS) and enhancing cell viability at certain concentrations .

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound, finding it effective against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.5 µg/mL against resistant strains .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-1,2-dihydropyrazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O.ClH/c5-4(6,7)2-1-3(10)9-8-2;/h1H,(H2,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPKNQCJDTUNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.